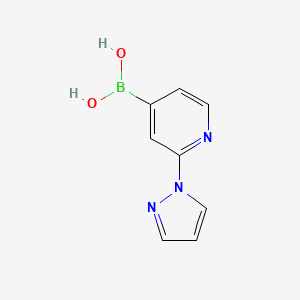

(2-(1H-Pyrazol-1-yl)pyridin-4-yl)boronic acid

Description

Mechanistic Contributions to Suzuki-Miyaura Coupling

(2-(1H-Pyrazol-1-yl)pyridin-4-yl)boronic acid participates as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or heteroaryl halides in the presence of palladium catalysts. The boronic acid group undergoes transmetallation with palladium intermediates, while the pyridine-pyrazole moiety stabilizes the metal center through weak coordination, enhancing catalytic efficiency. For example, studies involving bromopyrazole derivatives demonstrate that this compound achieves coupling yields of 61–86% under optimized conditions using Pd-XPhos or Pd-SPhos precatalysts.

A critical advancement involves suppressing protodeboronation—a common side reaction—by employing bulky phosphine ligands like XPhos. This ligand modifies the palladium coordination sphere, accelerating transmetallation while minimizing undesirable decomposition pathways. The following table summarizes key reaction parameters for couplings involving analogous pyrazolylboronic acids:

| Substrate | Catalyst System | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromopyrazole | Pd-XPhos/P1 | 100 | 86 | |

| 3-Chloroindazole | Pd-SPhos/P2 | 100 | 80 | |

| 2-Benzimidazole | Pd-XPhos/P1 | 100 | 78 |

Compatibility with Nitrogen-Rich Heterocycles

The compound’s stability in aqueous basic conditions—critical for Suzuki-Miyaura reactions—stems from the electron-withdrawing pyridine ring, which reduces boronic acid oxidation. This property enables couplings with nitrogen-rich heterocycles like unprotected indazoles and azaindoles, which are prone to catalyst poisoning. For instance, reactions with 3-chloroindazole proceed at 100°C using K₃PO₄ as a base, yielding biaryl products without requiring N-protection. The pyrazole’s nitrogen atoms further assist in stabilizing palladium intermediates via η²-coordination, as evidenced by X-ray crystallographic studies of analogous trifluoromethyl-substituted pyrazolylboronic esters.

Properties

Molecular Formula |

C8H8BN3O2 |

|---|---|

Molecular Weight |

188.98 g/mol |

IUPAC Name |

(2-pyrazol-1-ylpyridin-4-yl)boronic acid |

InChI |

InChI=1S/C8H8BN3O2/c13-9(14)7-2-4-10-8(6-7)12-5-1-3-11-12/h1-6,13-14H |

InChI Key |

ASKLLRLVYOPYQT-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=NC=C1)N2C=CC=N2)(O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structure

- Full Name: (2-(1H-Pyrazol-1-yl)pyridin-4-yl)boronic acid

- Molecular Formula: C8H8BN3O2

- Molecular Weight: 188.98 g/mol

- CAS Number: 1644060-50-3

- Structure:

2D Structure

Source: PubChem

General Synthetic Strategies

The synthesis of (2-(1H-Pyrazol-1-yl)pyridin-4-yl)boronic acid typically involves the following key steps:

- Construction of the 2-(1H-pyrazol-1-yl)pyridine core

- Introduction of the boronic acid moiety at the 4-position of the pyridine ring

The most common and efficient approach is via Suzuki–Miyaura cross-coupling , followed by borylation or direct introduction of the boronic acid group.

Detailed Preparation Methods

Suzuki–Miyaura Cross-Coupling Approach

Stepwise Synthesis Outline

Synthesis of 2-(1H-Pyrazol-1-yl)pyridine

- Starting from 2-chloropyridine, perform nucleophilic aromatic substitution with pyrazole under basic conditions to yield 2-(1H-pyrazol-1-yl)pyridine.

-

- Brominate the 2-(1H-pyrazol-1-yl)pyridine at the 4-position using N-bromosuccinimide (NBS) or similar reagents.

Borylation via Suzuki–Miyaura Coupling

- Subject the 4-bromo-2-(1H-pyrazol-1-yl)pyridine to palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B2Pin2) or pinacol borane.

- Typical conditions: Pd(dppf)Cl2 as catalyst, potassium acetate as base, in dioxane or DMF, 80–100°C, 12–24 h.

- The resulting pinacol boronate ester can be hydrolyzed to the free boronic acid using acidic aqueous workup or silica gel chromatography.

Reaction Scheme

$$

\text{2-(1H-pyrazol-1-yl)pyridine-4-bromide} + \text{B}2\text{Pin}2 \xrightarrow{\text{Pd-catalyst, Base}} \text{2-(1H-pyrazol-1-yl)pyridine-4-boronic acid pinacol ester} \xrightarrow{\text{Hydrolysis}} \text{2-(1H-pyrazol-1-yl)pyridine-4-boronic acid}

$$

Key Reaction Parameters Table

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Nucleophilic substitution | 2-chloropyridine, pyrazole, K2CO3, DMF, 120°C | 70–85 | Efficient, scalable |

| 2. Bromination | NBS, DMF, 0°C to rt | 80–90 | Para-selective |

| 3. Borylation | B2Pin2, Pd(dppf)Cl2, KOAc, dioxane, 80°C | 60–85 | Air-sensitive, use inert atmosphere |

| 4. Hydrolysis | Silica gel or aqueous acid | Quantitative | Converts ester to acid |

In-Depth Research Findings

-

- Dioxane and DMF are commonly used due to their ability to dissolve both organic and inorganic components and facilitate coupling.

-

- Increasing catalyst loading and base concentration improves yields but must be balanced against cost and potential side reactions.

- Reaction monitoring by TLC or HPLC is recommended for optimal conversion.

Data Table: Stock Solution Preparation

| Target Concentration | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 5.29 mL | 26.46 mL | 52.92 mL |

| 5 mM | 1.06 mL | 5.29 mL | 10.58 mL |

| 10 mM | 0.53 mL | 2.65 mL | 5.29 mL |

For dissolution, heat to 37°C and use ultrasonic bath as needed. Store at -20°C or -80°C for extended stability.

Summary Table: Preparation Methods

| Method | Key Steps | Typical Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Suzuki–Miyaura Coupling | Halogenation, Pd-catalyzed borylation, hydrolysis | 60–85% | Scalable, versatile | Requires halogenation |

| Lithiation–Borylation | Directed lithiation, borylation, hydrolysis | 50–70% | High regioselectivity | Requires strong base, low temp |

| Pinacol Ester Route | Borylation as ester, hydrolysis | 70–90% | Stable intermediates | Extra deprotection step |

Chemical Reactions Analysis

Types of Reactions

(2-(1H-Pyrazol-1-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The compound can be reduced to form the corresponding borane derivative.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate or sodium hydroxide), and solvents like tetrahydrofuran or dimethylformamide. Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction with an aryl halide will yield a biaryl compound, while oxidation reactions will yield boronic esters or anhydrides .

Scientific Research Applications

Chemistry

In chemistry, (2-(1H-Pyrazol-1-yl)pyridin-4-yl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts .

Biology and Medicine

Its ability to form stable complexes with various biomolecules makes it a useful tool for studying biological processes and developing new therapeutic agents .

Industry

In industry, (2-(1H-Pyrazol-1-yl)pyridin-4-yl)boronic acid is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties make it a valuable component in the development of new technologies .

Mechanism of Action

The mechanism of action of (2-(1H-Pyrazol-1-yl)pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups on biomolecules, forming reversible covalent bonds. This interaction can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

The reactivity, stability, and applications of boronic acids are highly dependent on substituent patterns, aromatic systems, and steric/electronic environments. Below is a detailed comparison of (2-(1H-Pyrazol-1-yl)pyridin-4-yl)boronic acid with structurally related compounds:

Pyrazole-Substituted Boronic Acids

Key Differences :

- Steric Effects : The target compound’s pyridine-pyrazole system introduces less steric hindrance compared to trimethylpyrazole derivatives, enabling broader substrate compatibility in cross-couplings .

Pyridine-Based Boronic Acids

Key Differences :

- Coordination Capacity : The pyrazole moiety in the target compound provides additional nitrogen coordination sites, facilitating metal complexation (e.g., in catalyst design) compared to simple pyridine derivatives .

- Biological Activity : Fluorinated pyridine boronic acids (e.g., 5-fluoro derivatives) exhibit enhanced binding to biological targets like histone deacetylases (HDACs), whereas the target compound’s bioactivity remains less explored .

Boronic Acids with Heteroaromatic Systems

Key Differences :

- Reactivity in Cross-Couplings : The target compound’s pyridine-pyrazole system may exhibit faster transmetalation in Suzuki reactions compared to phenyl-pyrazole analogs due to reduced resonance stabilization .

- Thermal Stability : Imidazole-containing boronic acids (e.g., imidazolylpyrimidine derivatives) are prone to decomposition at high temperatures (>120°C), whereas the target compound remains stable under standard coupling conditions (80–100°C) .

Biological Activity

(2-(1H-Pyrazol-1-yl)pyridin-4-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article synthesizes existing research on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

The biological activity of (2-(1H-Pyrazol-1-yl)pyridin-4-yl)boronic acid primarily revolves around its role as an inhibitor of specific kinases and enzymes involved in cellular processes. Notably, it has been studied for its inhibitory effects on:

- Lactate Dehydrogenase (LDH) : This compound has shown significant inhibition of LDHA and LDHB, which are crucial in cancer metabolism. The inhibition leads to reduced lactate production and impacts glycolysis in cancer cells such as MiaPaCa2 and A673 .

- Cyclin-dependent Kinase 2 (CDK2) : Research indicates that derivatives of this compound exhibit potent CDK2 inhibitory activity, leading to cell cycle arrest and apoptosis in cancer cell lines. For instance, a related pyrazole derivative demonstrated a Ki value of 0.005 µM against CDK2, with significant antiproliferative effects observed .

Antiproliferative Activity

The antiproliferative effects of (2-(1H-Pyrazol-1-yl)pyridin-4-yl)boronic acid have been evaluated across various cancer cell lines. The following table summarizes the growth inhibition data:

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 21 | MV4-11 | 3.5 |

| 22 | K562 | 2.4 |

| 23 | MCF-7 | 4.8 |

These findings suggest that the compound exhibits varying degrees of potency depending on the specific cancer cell line tested .

Case Studies

Several studies have explored the biological implications of (2-(1H-Pyrazol-1-yl)pyridin-4-yl)boronic acid:

- Inhibition of ALK5 : A related pyrazole series demonstrated efficacy in inhibiting ALK5, resulting in reduced TGFβ-induced fibrotic gene expression in human fibroblasts. This suggests potential applications in preventing dermal scarring and fibrosis .

- Target Engagement Studies : Utilizing techniques such as Cellular Thermal Shift Assay (CETSA), researchers confirmed robust target engagement for LDHA by lead compounds derived from this scaffold, underscoring its potential for therapeutic applications .

- Mechanistic Insights : Mechanistic studies revealed that compounds led to the phosphorylation reduction of retinoblastoma protein, indicating their role in cell cycle regulation and apoptosis induction in ovarian cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis has been pivotal in optimizing the biological activity of (2-(1H-Pyrazol-1-yl)pyridin-4-yl)boronic acid derivatives. Key observations include:

Q & A

(Basic) What are the recommended synthetic routes for (2-(1H-Pyrazol-1-yl)pyridin-4-yl)boronic acid in academic research?

The compound is synthesized via Suzuki-Miyaura cross-coupling using halogenated pyridine precursors and 1H-pyrazole boronic esters. Key methods include:

- Pd(PPh₃)₄/Na₂CO₃ in THF/H₂O at 80–100°C for general coupling .

- Pd(OAc)₂/CsF in anhydrous tert-butanol under inert atmosphere for sterically hindered substrates .

- Sequential coupling with tert-butyl XPhos ligand to enhance efficiency .

(Basic) What analytical techniques are effective for characterizing this boronic acid?

- ¹H/¹³C NMR : Identify pyrazole NH (δ 8.2–8.8 ppm) and boronic acid protons (δ 7.5–8.0 ppm) .

- HPLC : C18 column with acetonitrile/water gradient (purity assessment) .

- FTIR : B-O bond detection (~1340 cm⁻¹) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 202.0844 .

(Basic) What safety precautions are critical during handling?

- Use PPE (nitrile gloves, goggles) due to skin/eye irritation risks .

- Store under nitrogen at 2–8°C to prevent dimerization .

- Avoid strong oxidizers to prevent decomposition .

- Maintain pH >7 in aqueous solutions to minimize protodeboronation .

(Advanced) How to optimize Suzuki coupling yields with this thermally sensitive boronic acid?

(Advanced) How to resolve stability contradictions in protic solvents?

Accelerated stability studies :

- Prepare DMSO-d₆/D₂O (9:1) solutions.

- Track ¹¹B NMR signals (boronic acid: δ 28–32 ppm; boroxine: δ 18–22 ppm) .

pH dependence testing :

(Advanced) How to troubleshoot low yields in Sonogashira reactions?

- Catalyst system : PdCl₂(PPh₃)₂/CuI in degassed DMF .

- Alkyne partners : Use trimethylsilyl-protected alkynes .

- Base optimization : Replace Et₃N with iPr₂NH for solubility .

- Microwave assistance : 120°C for 30 min .

(Advanced) Computational methods for MOF design using this boronic acid

DFT calculations (B3LYP/6-31G*) for geometry optimization .

Simulate coordination modes with Zn²+/Cu²+ using Materials Studio .

GCMC simulations for pore dimension prediction .

Validate PXRD patterns against simulated data .

(Advanced) Mitigating homocoupling byproducts in cross-couplings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.